2-Bromo-1-(4-methoxyphenyl)propan-1-one
Description
Significance of Alpha-Haloketones in Organic Synthesis
Alpha-haloketones are a class of organic compounds that have demonstrated immense utility as building blocks in synthetic organic chemistry. researchgate.netmdpi.com Their importance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. mdpi.com This bifunctional nature allows them to react with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds. researchgate.netmdpi.com
One of the most significant applications of alpha-haloketones is in the synthesis of heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms. mdpi.comnih.gov These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical drugs. researchgate.netnih.gov For instance, alpha-haloketones are key starting materials in well-established reactions such as the Hantzsch thiazole (B1198619) synthesis and the Feist-Benary furan (B31954) synthesis. The reactivity of the carbon-halogen bond and the carbonyl group allows for sequential or one-pot reactions to construct these complex ring systems.
Furthermore, alpha-haloketones serve as precursors to other important functional groups. They can undergo Favorskii rearrangement to form esters or carboxylic acids, dehydrohalogenation to yield α,β-unsaturated ketones, and substitution reactions with various nucleophiles to introduce new functionalities. This versatility makes them indispensable tools for medicinal chemists and researchers in drug discovery and development. nih.gov
Role of 2-Bromo-1-(4-methoxyphenyl)propan-1-one as a Key Intermediate in Complex Molecule Synthesis
This compound, as a representative alpha-bromoketone, is a crucial intermediate in the synthesis of a variety of complex molecules, particularly those with potential pharmacological activity. The presence of the 4-methoxyphenyl (B3050149) group can influence the biological properties of the final products.
A significant application of this and related alpha-bromoketones is in the synthesis of substituted cathinones. acs.org The general synthetic route involves the reaction of an alpha-bromoketone with a suitable amine, leading to the formation of the corresponding aminoketone, which is the core structure of cathinone (B1664624) derivatives. acs.org These compounds are of interest in medicinal chemistry and pharmacology for their stimulant properties. nih.govnih.gov
Moreover, drawing parallels from the closely related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, which is a known intermediate for the synthesis of thiazole-substituted hydrazones, it can be inferred that this compound serves a similar role. researchgate.net The reaction with thioureas or thioamides would lead to the formation of aminothiazole derivatives, which are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties. researchgate.net The additional methyl group on the propane (B168953) backbone of this compound would result in the synthesis of novel thiazole derivatives with potentially altered biological profiles.
The reactivity of this compound also extends to its use in the synthesis of other heterocyclic systems, such as benzofurans, through condensation reactions with substituted phenols. nih.gov The general reaction involves the alkylation of the phenolic oxygen followed by an intramolecular cyclization.
Table 2: Examples of Complex Molecules Synthesized from Alpha-Haloketone Intermediates
| Starting Alpha-Haloketone | Reagent | Resulting Complex Molecule Class |
| This compound | Primary or Secondary Amine | Substituted Cathinones acs.org |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea/Thioamide | Thiazole Derivatives researchgate.net |
| General α-Haloketone | o-Hydroxycarbonyl Compound | Benzofurans nih.gov |
| General α-Haloketone | Imine | Pyrroles nih.gov |
Overview of the Research Landscape for this compound and Related Structures
The research landscape for alpha-haloketones, including this compound, is dynamic and continually evolving. A major focus in recent years has been the development of greener and more efficient synthetic protocols for their preparation. mdpi.comnih.gov Traditional methods often involve the use of hazardous reagents like elemental bromine. mdpi.com Consequently, research has shifted towards employing milder and more selective halogenating agents, as well as developing catalytic and one-pot procedures to improve sustainability and reduce waste. rsc.org
There is also a growing interest in expanding the synthetic utility of alpha-haloketones to access novel and structurally diverse molecules. This includes their use in multicomponent reactions and cascade sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
In the context of medicinal chemistry, research continues to explore the synthesis of new bioactive compounds derived from this compound and its analogs. The 4-methoxyphenyl moiety is a common feature in many pharmacologically active compounds, and its incorporation into new molecular frameworks via this versatile intermediate is an active area of investigation. The exploration of structure-activity relationships (SAR) of the resulting compounds is crucial for the design of new therapeutic agents. acs.org
The study of the reaction mechanisms involving alpha-haloketones also remains an important research area. A deeper understanding of the factors that control the regioselectivity and stereoselectivity of their reactions is essential for the predictable and efficient synthesis of target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
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InChI |
InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDPGOJVGDTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305736, DTXSID001344417 | |
| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
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| Record name | 2-Bromo-4'-methoxypropiophenone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001344417 | |
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Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21086-33-9 | |
| Record name | 21086-33-9 | |
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| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
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| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
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Synthetic Methodologies for 2 Bromo 1 4 Methoxyphenyl Propan 1 One
Direct Bromination Approaches
Direct bromination involves the introduction of a bromine atom at the alpha-position of the carbonyl group in a precursor ketone. These methods are often favored for their straightforward nature.
N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective α-bromination of carbonyl compounds. acgpubs.orggoogle.com It is considered a better alternative to molecular bromine as it does not generate hydrogen bromide (HBr) as a byproduct, simplifying the reaction work-up. acgpubs.org The use of NBS in conjunction with green solvents, such as ethanol (B145695), aligns with the principles of environmentally benign chemistry.
A notable method involves the regioselective monobromination of aralkyl ketones using NBS in the presence of a potassium dihydrogen phosphate (B84403) (KH2PO4) catalyst in ethanol at reflux temperature. acgpubs.org This approach offers several advantages, including short reaction times, simple procedures, and excellent isolated yields. acgpubs.org The catalyst, KH2PO4, is inexpensive, environmentally friendly, and can be recycled and reused multiple times without significant loss of activity. acgpubs.org Other catalysts, such as ammonium (B1175870) acetate (B1210297), have also been employed to facilitate the α-bromination of ketones with NBS, with acyclic ketones typically being brominated in solvents like carbon tetrachloride at elevated temperatures. rsc.org
The general procedure for this type of reaction involves dissolving the ketone in ethanol with the catalyst, heating the mixture to reflux, and then adding NBS portion-wise. acgpubs.org Portion-wise addition of NBS is a technique used to control the release of the bromonium ion, which can lead to improved yields of the brominated product. researchgate.net After the reaction is complete, the catalyst can be removed by simple filtration. acgpubs.org
Table 1: Catalytic Systems for NBS Bromination of Ketones
| Catalyst | Solvent | Temperature | Key Advantages |
|---|---|---|---|
| KH2PO4 | Ethanol | Reflux | Green solvent, recyclable catalyst, high yield. acgpubs.org |
| Montmorillonite K-10 | Methanol (B129727) | 60-65 °C | Reusable catalyst, good yields. researchgate.net |
| Ammonium Acetate | Carbon Tetrachloride | 80 °C | Mild and efficient for acyclic ketones. rsc.org |
The application of ultrasound in chemical synthesis, known as sonochemistry, can significantly accelerate reaction rates and improve yields. Ultrasonic waves propagate through the liquid medium, creating small vacuum bubbles that collapse violently, generating localized high temperatures and pressures, a phenomenon known as cavitation. rasayanjournal.co.in This enhances mass transfer and can accelerate chemical processes. rasayanjournal.co.innih.gov
Ultrasound has been successfully applied to the α-bromination of acetophenones using NBS. researchgate.net In one method, substituted acetophenones are treated with NBS and p-toluenesulfonic acid (p-TsOH) in methanol at 35 ± 2 °C under ultrasound irradiation to produce α-bromoacetophenones in high yields. researchgate.net This sonochemical approach is significantly faster than the thermal reaction, which requires refluxing at 65 °C for a longer duration. researchgate.net The reaction is dependent on the presence of the p-TsOH catalyst, as it does not proceed thermally or sonically in its absence. researchgate.net Methanol has been identified as the optimal solvent for this particular transformation. researchgate.net
The general procedure involves placing the reaction mixture, containing the ketone, NBS, and catalyst in the chosen solvent, into a sonicator bath and irradiating it with ultrasound until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). rasayanjournal.co.in
Precursor-Based Synthesis Routes
The synthesis of 2-bromo-1-(4-methoxyphenyl)propan-1-one can also be accomplished through routes that begin with specific precursor molecules.
The most direct precursor for the target compound is 4-methoxypropiophenone. The synthesis involves the selective bromination of the α-carbon of the ketone. The direct bromination methods described previously, such as using NBS with a suitable catalyst, are directly applicable to this transformation. acgpubs.orgrsc.orgresearchgate.net
For instance, reacting 4-methoxypropiophenone with NBS in the presence of a catalyst like KH2PO4 in ethanol or p-TsOH under ultrasound irradiation in methanol would be expected to yield this compound. acgpubs.orgresearchgate.net The reaction involves the electrophilic attack of a bromine species, generated from NBS, on the enol or enolate form of 4-methoxypropiophenone.
An alternative two-step route starts from the more readily available 4-methoxyacetophenone. This compound serves as an important intermediate for the synthesis of various compounds, including thiazole-substituted hydrazones. researchgate.netnih.gov
The first step is the α-bromination of 4-methoxyacetophenone to produce the intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone. A common method for this transformation involves refluxing 4-methoxyacetophenone with cupric bromide (CuBr₂) in a solvent mixture like ethyl acetate and chloroform. researchgate.netnih.gov The solid product that forms upon cooling can be recrystallized to yield pure 2-bromo-1-(4-methoxyphenyl)ethanone. researchgate.netnih.gov This intermediate is a key building block in medicinal chemistry. solubilityofthings.com
The second step would involve the methylation of the α-carbon of 2-bromo-1-(4-methoxyphenyl)ethanone to introduce the methyl group and form the final product, this compound. This could potentially be achieved through a nucleophilic substitution reaction using a methylating agent.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts, such as dibrominated compounds or products of aromatic ring bromination. nih.govwku.edu
Key parameters that can be adjusted include:
Choice of Brominating Agent: While NBS is a popular choice for its selectivity, other reagents like pyridine (B92270) hydrobromide perbromide have also been investigated. acgpubs.orgnih.gov
Catalyst: The presence and type of catalyst can dramatically influence the reaction. Acidic catalysts like p-TsOH or heterogeneous catalysts like KH2PO4 have been shown to be effective in promoting α-bromination. acgpubs.orgresearchgate.net
Solvent: The choice of solvent can affect reaction rates and selectivity. Solvents like methanol, ethanol, and carbon tetrachloride are commonly used. acgpubs.orgrsc.orgresearchgate.net Methanol was found to be the best solvent for the ultrasound-assisted bromination of acetophenones with NBS/p-TsOH. researchgate.net
Temperature: Reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesirable byproducts. nih.gov For example, in the bromination of certain acetophenone (B1666503) derivatives, 90 °C was found to be an optimal temperature, with higher temperatures leading to a slight decrease in yield due to the formation of disubstituted products. nih.gov Ultrasound-assisted methods can often be performed at lower temperatures. researchgate.net
Reaction Time: The duration of the reaction must be sufficient for the complete conversion of the starting material but short enough to prevent byproduct formation. nih.gov Reaction progress is typically monitored using TLC. rasayanjournal.co.in
Stoichiometry and Reagent Addition: The molar ratio of the ketone to the brominating agent is important. A slight excess of the brominating agent (e.g., a 1.1:1 ratio of NBS to substrate) is often used to ensure complete conversion. nih.gov Furthermore, the method of addition, such as the portion-wise addition of NBS, can improve yields by controlling the concentration of the active brominating species. researchgate.net
Table 2: Effect of Reaction Conditions on Bromination of Acetophenone Derivatives
| Substrate | Brominating Agent | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | 1.0:1.1 | Acetic Acid | 90 | 3 | 85 | nih.gov |
By carefully controlling these parameters, chemists can develop efficient and selective synthetic routes to this compound.
Solvent Effects in this compound Synthesis
The choice of solvent is a critical parameter in the alpha-bromination of ketones, including the synthesis of this compound. The solvent can influence the reaction rate, selectivity (mono- versus di-bromination), and even the reaction mechanism by affecting the stability of intermediates and transition states.
The acid-catalyzed bromination of ketones proceeds through an enol intermediate. The formation of this enol is often the rate-determining step. researchgate.net The polarity of the solvent can impact the rate of enolization and the subsequent reaction with the brominating agent.
Commonly used solvents for the alpha-bromination of aryl ketones include chlorinated hydrocarbons, ethers, and carboxylic acids. For instance, in the bromination of acetophenone with N-bromosuccinimide (NBS) under microwave irradiation, dichloromethane (B109758) was found to be the optimal solvent, leading to excellent selectivity for the monobrominated product. researchgate.net In contrast, reactions in acetonitrile, diethyl ether, tetrahydrofuran, and n-hexane resulted in significantly lower yields under similar conditions. researchgate.net
While no specific comparative study on solvent effects for the synthesis of this compound is readily available in the reviewed literature, the findings from studies on similar aryl ketones, such as acetophenone, provide valuable insights. The general trend suggests that the ability of the solvent to stabilize the polar transition state of the enolization and subsequent electrophilic attack by bromine is crucial.
Table 1: Effect of Solvent on the α-Bromination of Acetophenone with NBS under Microwave Irradiation
| Solvent | Yield (%) |
| Acetonitrile (CH₃CN) | Lower |
| Diethyl ether (Et₂O) | Lower |
| Tetrahydrofuran (THF) | Lower |
| n-Hexane | Lower |
| Dichloromethane (CH₂Cl₂) | Excellent |
This data is based on the bromination of acetophenone and serves as an illustrative example of solvent effects in alpha-bromination of aryl ketones. researchgate.net
Furthermore, the use of acidic solvents like acetic acid is common in traditional bromination reactions using molecular bromine (Br₂). researchgate.net Acetic acid can act as both a solvent and a catalyst, promoting the formation of the enol intermediate. researchgate.net However, a significant drawback of using strongly acidic solvents is the potential for side reactions, especially with substrates containing acid-sensitive functional groups. rsc.org
Catalytic Systems in Alpha-Haloketone Formation
A variety of catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of alpha-bromination of ketones. These systems often aim to enhance the rate of enol formation or to provide a more reactive and selective source of electrophilic bromine.
Acid Catalysis: The most traditional approach involves the use of a protic acid catalyst, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), in conjunction with a brominating agent like molecular bromine. rsc.org The acid catalyzes the tautomerization of the ketone to its more reactive enol form, which then undergoes electrophilic attack by bromine. researchgate.net The reaction rate in acid-catalyzed halogenations is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that enol formation is the rate-limiting step.
Lewis Acid Catalysis: Lewis acids have also been employed to catalyze the alpha-bromination of ketones. For instance, copper(II) bromide (CuBr₂) can serve as both a catalyst and a bromine source. rsc.org Other Lewis acids, such as those based on aluminum and iron, can also promote the reaction.
Heterogeneous Catalysis: To simplify product purification and catalyst recovery, heterogeneous catalysts have been investigated. Montmorillonite K-10, a type of clay, has been shown to be an effective catalyst for the regioselective α-bromination of various aralkyl ketones with N-bromosuccinimide (NBS) in methanol. researchgate.net Zeolites are another class of heterogeneous catalysts that can promote the bromination of aromatic substrates. rsc.org
Oxidative Bromination Catalysis: More environmentally benign methods have been developed that utilize a catalytic amount of a bromide source, such as ammonium bromide (NH₄Br), in the presence of an oxidant. Oxone® (potassium peroxymonosulfate) is a commonly used oxidant in these systems. This approach avoids the use of stoichiometric amounts of hazardous molecular bromine. researchgate.net
While specific catalytic data for the synthesis of this compound is not extensively detailed in the literature, the principles derived from studies on other aryl ketones are directly applicable. The electron-donating nature of the methoxy (B1213986) group on the aromatic ring of the substrate would likely influence the rate of enolization and the reactivity of the ketone.
Table 2: Overview of Catalytic Systems for α-Bromination of Aryl Ketones
| Catalyst Type | Brominating Agent | Example of Catalyst | Key Features |
| Protic Acid | Br₂ | HBr, H₂SO₄ | Traditional method, enol formation is rate-limiting. rsc.org |
| Lewis Acid | CuBr₂ | CuBr₂ | Catalyst and bromine source. rsc.org |
| Heterogeneous | NBS | Montmorillonite K-10 | Ease of separation and catalyst recycling. researchgate.net |
| Oxidative | NH₄Br | Oxone® | Greener approach, avoids stoichiometric Br₂. researchgate.net |
Derivatives and Analogs of 2 Bromo 1 4 Methoxyphenyl Propan 1 One: Synthesis and Characterization
Structural Modifications of the Propanone Backbone
Modifications to the aliphatic chain of the propanone backbone, including changes in length and substitution at the alpha-carbon, are fundamental strategies for creating structural analogs.
The length of the acyl chain can be readily modified to produce analogs with ethanone (shortened) or butanone/pentanone (elongated) backbones.
A prominent example of a chain-shortened analog is 2-Bromo-1-(4-methoxyphenyl)ethanone . This compound is synthesized by the direct bromination of 4-methoxyacetophenone. A common laboratory method involves refluxing 4-methoxyacetophenone with cupric bromide in a solvent such as ethyl acetate (B1210297). nih.govresearchgate.net This reaction provides the α-bromo-substituted ketone, which serves as an important intermediate for the synthesis of various heterocyclic compounds, including thiazole (B1198619) derivatives. nih.govresearchgate.net The structure of 2-Bromo-1-(4-methoxyphenyl)ethanone has been confirmed by single-crystal X-ray diffraction, revealing an approximately planar conformation. nih.gov
Chain elongation to produce analogs like 2-Bromo-1-(4-methoxyphenyl)butanone or 2-Bromo-1-(4-methoxyphenyl)pentanone follows a two-step process. First, the corresponding ketone precursor (e.g., 1-(4-methoxyphenyl)butanone) is synthesized. One method involves the reaction of p-methoxy benzyl chloride with ethyl acetoacetate, followed by hydrolysis and decarboxylation. google.com The resulting ketone is then subjected to alpha-bromination, for instance, by reacting it with sodium bromide and hydrogen peroxide in an acidic medium, a method used for the synthesis of similar structures like 2-bromo-1-phenylpentan-1-one. chemicalbook.com
| Compound Name | Backbone | Precursor | Bromination Method |
|---|---|---|---|
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanone (C2) | 4-Methoxyacetophenone | Cupric Bromide nih.govresearchgate.net |
| 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Propanone (C3) | 1-(4-methoxyphenyl)propan-1-one | Molecular Bromine or NBS |
| 2-Bromo-1-(4-methoxyphenyl)butanone | Butanone (C4) | 1-(4-methoxyphenyl)butanone | NaBr / H₂O₂ chemicalbook.com |
The substitution pattern at the alpha-carbon (the carbon atom adjacent to the carbonyl group) is crucial to the compound's reactivity. The alpha-halogenation of ketones typically proceeds through the formation of an enol or enolate intermediate. libretexts.org This mechanism dictates the position and nature of the substitution.
In the parent compound, the alpha-carbon is monosubstituted with a bromine atom. However, other substitution patterns can be achieved. For example, dibrominated derivatives can be synthesized. The synthesis of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(phenyl)propan-1-one derivatives from chalcone precursors illustrates this. The reaction involves the addition of bromine across the double bond of a chalcone, resulting in vicinal dibromination at the alpha and beta positions relative to the carbonyl group. wpmucdn.com
The reactivity of the alpha-bromine atom allows for its displacement through nucleophilic substitution, enabling the introduction of a wide array of functional groups at this position.
Aromatic Ring Modifications
Altering the electronic properties of the aromatic ring through changes in substituent type and position is a common strategy to generate a library of analogs.
The position of the methoxy (B1213986) group on the phenyl ring significantly influences the molecule's electronic and steric characteristics. While the parent compound features a para-methoxy group (4-position), analogs with ortho- (2-position) and meta- (3-position) methoxy groups are also of interest.
The synthesis of these positional isomers generally involves the alpha-bromination of the corresponding methoxy-substituted propiophenone precursor. For example, 2-Bromo-1-(2-methoxyphenyl)ethanone is a known ortho-isomer analog. bldpharm.com The synthesis of the meta-analog, 2-Bromo-1-(3-methoxyphenyl)propan-1-one , would similarly start from 3-methoxypropiophenone, which is then brominated at the alpha position using standard reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent.
Introducing other functional groups onto the aromatic ring in addition to the methoxy group yields a diverse range of derivatives. The synthesis invariably begins with a correspondingly substituted acetophenone (B1666503) or propiophenone, which is then subjected to alpha-bromination.
Dimethoxy Derivatives : An example is 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one . Its synthesis involves the bromination of 1-(3,4-dimethoxyphenyl)propan-1-one with molecular bromine in ethanol (B145695). evitachem.com
Chloro-Substituted Derivatives : Compounds such as 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one have been synthesized, highlighting the possibility of incorporating halogen substituents onto the ring. evitachem.com The synthesis of 2-bromo-1-(4-bromo-2-methoxyphenyl)ethan-1-one from its ketone precursor using copper(II) bromide has also been reported. lookchem.com
Nitro-Substituted Derivatives : The synthesis of analogs bearing a nitro group, such as a hypothetical 2-Bromo-1-(4-methoxy-3-nitrophenyl)propan-1-one , would begin with the nitration of 4-methoxypropiophenone, followed by alpha-bromination. The synthesis of related compounds like 2-Bromo-1-(3-nitrophenyl)ethanone is achieved by reacting 1-(3-nitrophenyl)ethanone with bromine. nih.gov
Hydroxy-Substituted Derivatives : The compound 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is another example of a derivative with additional functional groups on the aromatic ring. chemicalbook.comchemsynthesis.com
| Compound Name | Aromatic Substituents | Precursor |
|---|---|---|
| 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one | 3-OCH₃, 4-OCH₃ | 1-(3,4-Dimethoxyphenyl)propan-1-one evitachem.com |
| 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one | 2-OCH₃, 4-Cl | 1-(4-chloro-2-methoxyphenyl)propan-2-one evitachem.com |
| 2-Bromo-1-(3-nitrophenyl)ethanone | 3-NO₂ | 1-(3-nitrophenyl)ethanone nih.gov |
| 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | 3-OCH₃, 4-OH | 1-(4-hydroxy-3-methoxyphenyl)ethanone chemicalbook.comchemsynthesis.com |
Synthesis of Chiral Derivatives and Enantioselective Approaches
The this compound molecule possesses a chiral center at the alpha-carbon. Standard bromination methods, which proceed via a planar enol intermediate, typically result in a racemic mixture of the two enantiomers. libretexts.org The production of enantiomerically pure or enriched chiral derivatives, therefore, requires specialized enantioselective synthetic strategies.
The development of methods for synthesizing α-chiral ketones is a significant area of modern organic chemistry. nih.gov While many protocols rely on chiral auxiliaries, direct asymmetric alkylation of ketones remains a challenge. nih.gov
Recent advancements offer potential pathways to chiral α-bromoketones. One novel, transition-metal-free approach involves the use of vinyl boron ate complexes derived from enantioenriched secondary alkyl pinacolboronic esters. These complexes undergo a stereospecific radical-induced 1,2-migration, which, after an oxidation step, can yield valuable α-chiral ketones with excellent enantiopurity. nih.gov Another strategy involves the catalytic enantioselective bromoazidation of α,β-unsaturated ketones using chiral N,N'-dioxide/Fe(OTf)₂ complexes, which can produce α-bromo-β-azido ketones with high diastereoselectivity and enantioselectivity. organic-chemistry.org Although not applied directly to the title compound, these modern synthetic methods represent the forefront of enantioselective approaches that could be adapted to produce specific stereoisomers of this compound and its derivatives.
Spectroscopic Characterization of Novel Derivatives (e.g., NMR, Mass Spectrometry)
The structural elucidation of novel derivatives synthesized from this compound and its analogs is critically dependent on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular framework and confirming the successful synthesis of target compounds. This section details the spectroscopic data for several classes of novel derivatives, including oxazoles, chalcones, pyrazoles, and thiazoles, highlighting the key signals that characterize their structures.
Oxazole Derivatives:
The reaction of α-bromoketones like this compound with amides is a common route to substituted oxazoles. The spectroscopic analysis of these products is crucial for confirming the formation of the heterocyclic ring. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been reported, with its structure confirmed by IR, ¹³C NMR, and mass spectroscopy. vensel.org
While the specific data for the aforementioned bromo-derivative is not fully detailed in the available literature, the spectroscopic characteristics can be understood from closely related analogs such as Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate. The analysis of this compound provides a clear blueprint for the characterization of this class of derivatives.
¹H NMR spectroscopy for these oxazole derivatives typically shows characteristic signals for the protons on the 4-methoxyphenyl (B3050149) ring, the ethyl ester group, and any substituents on the oxazole ring. The aromatic protons of the 4-methoxyphenyl group usually appear as two doublets in the downfield region (around 6.9-8.0 ppm). The methoxy group protons are readily identified as a sharp singlet at approximately 3.8 ppm. The ethyl group of the ester will present as a quartet and a triplet, corresponding to the -CH₂- and -CH₃ protons, respectively.
¹³C NMR spectroscopy provides further confirmation of the structure, with distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole and phenyl rings, and the methoxy and ethyl groups. The molecular weight and fragmentation pattern are determined by Mass Spectrometry , with the molecular ion peak (M+) confirming the empirical formula of the synthesized derivative.
Interactive Data Table: Spectroscopic Data for Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate
| Data Type | Nucleus/Technique | Chemical Shift (δ ppm) / m/z | Assignment |
| ¹H NMR | Proton | 8.01 (d, J = 8.1 Hz, 2H) | Aromatic protons (phenyl ring) |
| 6.95 (d, J = 8.1 Hz, 2H) | Aromatic protons (phenyl ring) | ||
| 4.42 (q, J = 7.2 Hz, 2H) | -OCH₂- of ethyl ester | ||
| 3.86 (s, 3H) | -OCH₃ of methoxy group | ||
| 2.69 (s, 3H) | -CH₃ on oxazole ring | ||
| 1.42 (t, J = 7.2 Hz, 3H) | -CH₃ of ethyl ester | ||
| ¹³C NMR | Carbon-13 | 162.6, 161.6, 159.8, 155.7 | Oxazole and ester carbonyl carbons |
| 128.9, 128.3, 119.4, 114.1 | Phenyl and oxazole ring carbons | ||
| 61.0 | -OCH₂- of ethyl ester | ||
| 55.4 | -OCH₃ of methoxy group | ||
| 14.4, 12.2 | Methyl carbons | ||
| Mass Spec | HRMS | 261.1003 (Found) | Molecular Ion [M+] |
Data sourced from supporting information for a study on oxazole synthesis. amazonaws.com
Chalcone Derivatives:
Chalcones, or 1,3-diaryl-2-propen-1-ones, are often synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. 4-Methoxyacetophenone, a precursor to the parent compound, is frequently used to synthesize chalcone derivatives. The spectroscopic signature of these compounds is distinguished by the signals from the α,β-unsaturated ketone system. scitepress.orgscitepress.org
In the ¹H NMR spectrum of a chalcone like 4-Hydroxy-4′-methoxychalcone, the two vinyl protons (H-α and H-β) appear as doublets with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration. The aromatic protons of the two phenyl rings will have distinct patterns based on their substitution. The methoxy group protons are observed as a singlet around 3.86 ppm. scitepress.org
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon downfield (around 187 ppm), along with signals for the vinyl carbons and the aromatic carbons. scitepress.org
Interactive Data Table: Spectroscopic Data for 4-Hydroxy-4′-methoxychalcone
| Data Type | Nucleus | Chemical Shift (δ ppm) | Assignment |
| ¹H NMR | Proton | 10.09 (s, 1H) | -OH |
| 8.14 (d, J=9 Hz, 2H) | Aromatic protons | ||
| 7.75 (d, J=7, 1H) | H-Cβ | ||
| 7.73 (d, 2H) | Aromatic protons | ||
| 7.66 (d, J=15, 1H) | H-Cα | ||
| 7.07 (d, J=5 Hz, 2H) | Aromatic protons | ||
| 6.86 (d, J=10, 2H) | Aromatic protons | ||
| 3.86 (s, 3H) | -OCH₃ | ||
| ¹³C NMR | Carbon-13 | 187.28 | C=O |
| 163.04, 160.01 | C4' and C4 | ||
| 143.70 | C=C-β | ||
| 130.95, 130.82, 130.77 | Aromatic carbons | ||
| 125.98 | C1 | ||
| 118.44 | C=C-α | ||
| 115.84, 113.99 | Aromatic carbons | ||
| 55.57 | -OCH₃ |
Data is for a chalcone synthesized from 4-methoxy acetophenone. scitepress.org
Pyrazole and Thiazole Derivatives:
The reaction of α-bromoketones with hydrazine derivatives or thioamides provides a versatile route to pyrazole and thiazole heterocycles, respectively. The characterization of these compounds relies on identifying the key spectroscopic features that confirm the formation of the five-membered heterocyclic ring.
For pyrazole derivatives , their synthesis and spectroscopic properties have been investigated, often showing characteristic signals in their NMR spectra that confirm the ring structure. nih.gov For example, in halogenated pyrazoles, the chemical shifts of the pyrazole ring protons and carbons are key identifiers. nih.gov Mass spectrometry further confirms the molecular weight and elemental composition. While specific derivatives from this compound are not detailed, the general principles of spectroscopic characterization for this class of compounds are well-established. nih.govresearchgate.net
Similarly, thiazole derivatives are synthesized from α-bromoketones and their formation is confirmed by spectroscopic methods. nih.gov The ¹H NMR spectra of thiazole derivatives will show a characteristic signal for the proton on the thiazole ring, in addition to the signals from the substituents. Mass spectrometry is used to confirm the incorporation of the sulfur and nitrogen atoms into the final structure.
The spectroscopic characterization of these and other novel derivatives is essential for verifying their structures and purity, which is a prerequisite for any further investigation into their chemical and physical properties.
Advanced Research Applications of 2 Bromo 1 4 Methoxyphenyl Propan 1 One and Its Derivatives
Applications in Medicinal Chemistry Research
The unique structural features and reactivity of 2-Bromo-1-(4-methoxyphenyl)propan-1-one and its analogues make them important precursors in the discovery and development of new therapeutic agents. evitachem.comevitachem.com
Role as Pharmaceutical Intermediates
This compound and related α-bromoketones are highly valued as intermediates in the synthesis of pharmaceuticals. evitachem.com The presence of a bromine atom, a good leaving group, positioned alpha to a carbonyl group, facilitates nucleophilic substitution reactions. evitachem.comevitachem.com This reactivity allows for the facile introduction of various functional groups and the construction of complex molecular architectures inherent to many drug molecules.
For instance, the closely related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, is a critical intermediate for synthesizing thiazole-substituted hydrazones. researchgate.net These hydrazone derivatives are investigated for their potential pharmacological activities, including antibacterial and anti-inflammatory properties. researchgate.net Similarly, bromo-keto compounds are used in the synthesis of adrenaline-type drugs, highlighting their importance in creating specific classes of pharmaceutical agents. researchgate.net The general synthetic utility is demonstrated in multi-step syntheses where the bromo-keto moiety is used to build core structures of target bioactive molecules. google.com
Design and Synthesis of Bioactive Compounds
The electrophilic nature of the carbon atom bearing the bromine makes this compound an excellent reactant for creating diverse libraries of bioactive compounds. evitachem.comacs.org Researchers utilize this reactivity to synthesize novel molecules for biological screening.
A prominent application is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. For example, α-bromoketones react with thioamides or thioureas to form thiazole (B1198619) rings, a common motif in medicinal chemistry. The synthesis of thiazole-substituted hydrazones from 2-bromo-1-(4-methoxyphenyl)ethanone is a clear illustration of this pathway. researchgate.net Another key application is the synthesis of triazole derivatives. Bromo-ethanamides, which can be derived from α-bromoketones, serve as electrophiles that react with triazole precursors to yield complex molecules with potential therapeutic applications. acs.org
| Precursor Compound | Class of Bioactive Compound Synthesized | Potential Therapeutic Area |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiazole-substituted hydrazones researchgate.net | Antibacterial, Anti-inflammatory researchgate.net |
| N-alkyl/aryl-2-bromo ethanamides | 1,2,4-Triazole derivatives acs.org | Enzyme Inhibition (e.g., Alzheimer's, Diabetes) acs.org |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Adrenaline-type compounds researchgate.net | Adrenergic receptor modulation researchgate.net |
Enzyme Inhibition Studies
Derivatives synthesized from this compound and its analogues are frequently evaluated for their ability to inhibit specific enzymes, a key strategy in drug development. The versatile scaffold allows for the design of molecules that can fit into the active sites of target enzymes.
Research has shown that 1,2,4-triazole derivatives synthesized using bromo-ethanamide electrophiles exhibit significant enzyme inhibition properties. acs.org These compounds have been tested against a panel of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. acs.org Inhibition of AChE and BChE is a primary therapeutic strategy for Alzheimer's disease, while α-glucosidase inhibitors are used in the management of diabetes mellitus. acs.org The findings indicate that specific substitutions on the triazole ring system, made possible by the initial reaction with the bromo-keto precursor, lead to potent and selective enzyme inhibitors. acs.org
Contributions to Materials Science
The reactivity and structural characteristics of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and materials with tailored electronic properties. evitachem.comevitachem.com
Polymer and Material Development
In polymer chemistry, molecules that can be readily functionalized or incorporated into growing polymer chains are of great interest. The reactive C-Br bond in this compound allows it to act as an initiator or a monomer in various polymerization reactions. Its ability to undergo nucleophilic substitution means it can be grafted onto existing polymer backbones or used to create block copolymers with specific functionalities. The methoxyphenyl group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Design of Materials with Specific Electronic Properties
The development of new organic materials with specific electronic or optical properties is a significant area of research. evitachem.com The aromatic methoxyphenyl group in this compound is an electron-donating moiety, which can be a crucial component in designing organic semiconductors or photofunctional materials.
By incorporating this compound into larger conjugated systems, researchers can modulate the electronic energy levels (HOMO/LUMO) of the resulting material. mdpi.com The strategic placement of electron-donating groups (like the methoxyphenyl group) and electron-withdrawing groups is a fundamental principle in the design of functional organic materials. mdpi.com Derivatives of this compound could be used to create materials for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or sensors, where control over molecular and bulk electronic properties is essential. evitachem.commdpi.com
Role in the Total Synthesis of Natural Products
The quest to replicate the intricate molecular architecture of natural products in the laboratory has led to the development of a vast arsenal of synthetic strategies. Within this context, versatile building blocks that can be elaborated into complex scaffolds are of paramount importance. This compound, an α-bromoketone, represents such a valuable precursor, particularly in the synthesis of certain classes of natural products. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group and an activated aromatic ring, allows for a variety of chemical transformations crucial for constructing the core skeletons of bioactive molecules.
Precursor to Lignan-Type Structures
Lignans are a large and diverse class of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropane units. mdpi.comresearchgate.net Their biosynthesis typically involves the oxidative coupling of precursors such as coniferyl alcohol. researchgate.net While a vast number of synthetic approaches to lignans have been developed, including biomimetic oxidative coupling, cyclization reactions, and various cross-coupling strategies, the direct role of α-bromo ketones like this compound as a primary precursor in the assembly of the characteristic lignan backbone is not a commonly documented strategy in the chemical literature. mdpi.comnih.gov
The established synthetic routes to lignans generally focus on constructing the central carbon skeleton through methods that directly couple the two necessary phenylpropane units. For instance, strategies often involve the use of formal [3+2] cycloadditions or radical cyclizations to form the core ring systems found in many lignans. mdpi.comnih.gov Although the phenylpropane motif is central to lignan structure, its assembly from precursors like this compound would require multiple synthetic steps to first establish the correct carbon framework and oxidation state before the key dimerization step. Therefore, while theoretically possible to convert this α-bromoketone into a suitable phenylpropane monomer, it is not a prevalent or direct pathway in the total synthesis of lignan natural products.
Synthesis of Benzofuran-Containing Natural Products
In contrast to its limited direct application in lignan synthesis, this compound and its derivatives are highly relevant as precursors for the synthesis of benzofuran-containing natural products. The benzofuran moiety is a key structural feature in a wide array of bioactive natural products, including moracins, eupomatenoids, pterocarpans, and coumestans. researchgate.netresearchgate.net
A common and powerful method for the construction of the benzofuran ring system involves the reaction of an α-bromo ketone with a phenol to form an α-phenoxy ketone, which subsequently undergoes intramolecular cyclization. researchgate.net This cyclodehydration step is often promoted by reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net The versatility of this approach allows for the synthesis of a wide range of substituted benzofurans by varying the phenolic and α-bromo ketone coupling partners.
This compound is an ideal starting material for this synthetic strategy. The reaction typically proceeds in two stages:
O-Alkylation: A substituted phenol is treated with this compound in the presence of a base (e.g., potassium carbonate) to yield the corresponding α-phenoxy ketone.
Intramolecular Cyclization: The resulting α-phenoxy ketone is then treated with a dehydrating agent or acid catalyst to induce an intramolecular electrophilic aromatic substitution, forming the benzofuran ring.
This methodology provides a convergent and efficient route to complex benzofuran structures. For example, by selecting appropriately substituted phenols, this strategy can be adapted for the total synthesis of various natural products. The table below illustrates the potential application of this synthetic route with different phenolic partners.
| Phenolic Reactant | Potential Benzofuran Product Core | Relevance to Natural Product Class |
| Resorcinol | Dihydroxy-substituted benzofuran | Precursor to coumestans researchgate.net |
| Catechol | Dihydroxy-substituted benzofuran | Building block for various flavonoids |
| Sesamol | Methylene-dioxy-substituted benzofuran | Found in various bioactive compounds |
| Hydroquinone | Dihydroxy-substituted benzofuran | Precursor to various natural products |
Mechanistic Investigations of Reactions Involving 2 Bromo 1 4 Methoxyphenyl Propan 1 One
Exploration of Reaction Mechanisms (e.g., SN2, SN1, elimination)
The reactivity of 2-Bromo-1-(4-methoxyphenyl)propan-1-one is dictated by its structure. The bromine atom is located on a secondary carbon, which is also an α-carbon to a carbonyl group. This position is subject to competing nucleophilic substitution (SN1 and SN2) and base-induced elimination (E1 and E2) reactions. libretexts.orglibretexts.org The specific pathway that predominates is highly dependent on the reaction conditions. lumenlearning.com
SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a one-step process where a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously. masterorganicchemistry.com For secondary halides like this compound, the SN2 pathway is sensitive to steric hindrance. youtube.com The reaction is favored by strong, non-bulky nucleophiles and polar aprotic solvents, which enhance the nucleophile's reactivity. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com
SN1 (Unimolecular Nucleophilic Substitution): In this two-step mechanism, the leaving group first departs to form a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.commasterorganicchemistry.com The formation of the carbocation is the slow, rate-determining step. libretexts.org The secondary carbocation that would form from this compound is stabilized by the adjacent phenyl ring through resonance. This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents, and by the use of weak nucleophiles. libretexts.orglibretexts.org The rate of an SN1 reaction depends only on the concentration of the substrate. libretexts.org
E2 (Bimolecular Elimination): This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one with the leaving group, leading to the formation of a double bond as the leaving group departs. ksu.edu.sa E2 reactions are favored by strong, sterically hindered bases that are poor nucleophiles. ksu.edu.sa The reaction rate is dependent on both the substrate and the base concentrations. ksu.edu.sa In the case of this compound, elimination could potentially lead to the formation of 1-(4-methoxyphenyl)prop-1-en-1-one or 1-(4-methoxyphenyl)prop-2-en-1-one, with the more substituted alkene generally being the major product according to Zaitsev's rule. ucsb.edu
E1 (Unimolecular Elimination): This mechanism competes with the SN1 pathway and proceeds through the same carbocation intermediate. lumenlearning.com After the carbocation is formed, a weak base can remove an adjacent proton to form a double bond. libretexts.org E1 reactions are favored by weak bases and polar protic solvents, and often by higher temperatures. lumenlearning.compearson.com Like SN1 reactions, the rate is unimolecular, depending only on the substrate concentration. libretexts.org
| Mechanism | Substrate Preference | Nucleophile/Base Requirement | Solvent Preference | Rate Law |
|---|---|---|---|---|
| SN2 | Methyl > 1° > 2° | Strong, non-bulky nucleophile | Polar aprotic | rate = k[Substrate][Nu] |
| SN1 | 3° > 2° > 1° | Weak nucleophile (often the solvent) | Polar protic | rate = k[Substrate] |
| E2 | 3° > 2° > 1° | Strong, often bulky base | Varies | rate = k[Substrate][Base] |
| E1 | 3° > 2° > 1° | Weak base | Polar protic | rate = k[Substrate] |
Stereochemical Outcomes of Reactions
The carbon atom bonded to the bromine in this compound is a stereocenter. Consequently, the stereochemical outcome of a substitution reaction is a key diagnostic tool for determining the operative mechanism.
SN2 Reactions: The SN2 mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to a predictable and complete inversion of configuration at the stereocenter, a phenomenon known as a Walden inversion. ualberta.ca If the starting material is a single enantiomer, the product will be a single enantiomer with the opposite stereochemistry.
SN1 Reactions: The SN1 mechanism involves the formation of a planar, achiral carbocation intermediate. masterorganicchemistry.com The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability. masterorganicchemistry.com This results in the formation of a nearly 50:50 mixture of both possible enantiomers, a product known as a racemic mixture. libretexts.orglibretexts.org Therefore, the stereochemical outcome of an SN1 reaction is typically racemization (a mix of inversion and retention of configuration). masterorganicchemistry.com
| Mechanism | Intermediate | Stereochemical Result |
|---|---|---|
| SN2 | Pentacoordinate Transition State | Inversion of Configuration |
| SN1 | Planar Carbocation | Racemization (Inversion + Retention) |
Computational Chemistry Studies on Reaction Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. nih.gov These theoretical studies can provide detailed information about the potential energy surfaces of reactions, including the structures and energies of reactants, transition states, and products.
For a substrate like this compound, computational studies can elucidate the subtle factors that favor one reaction pathway over another. For instance, DFT calculations could be used to:
Compare Activation Energies: By calculating the energy barriers for the SN1, SN2, E1, and E2 pathways, researchers can predict which mechanism is kinetically favored under specific conditions (e.g., in the presence of different nucleophiles or in various solvents).
Analyze Transition State Structures: The geometry of the transition states can confirm the concerted nature of an SN2 or E2 reaction or the step-wise process of an SN1 or E1 reaction.
Investigate Intermediate Stability: The stability of the carbocation intermediate in SN1/E1 pathways can be calculated, providing insight into why this pathway is viable for a secondary halide.
Explore Complex Mechanisms: Research on simpler α-bromoacetophenones has shown that reactions with nucleophiles can be complex, potentially involving a single transition state that leads to both substitution and addition to the carbonyl group through a "path bifurcation". acs.org Computational studies are crucial for identifying and understanding such non-classical pathways. escholarship.org
| Computational Method | Investigative Focus | Potential Insights for this compound |
|---|---|---|
| DFT Calculations | Potential Energy Surface Mapping | Determination of the lowest energy reaction pathway (SN1, SN2, E1, or E2). |
| Transition State Theory (TST) | Calculation of Reaction Rates | Prediction of product ratios in competing reactions. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating Reaction Dynamics | Revealing dynamic effects and complex bifurcating pathways beyond simple TST predictions. escholarship.org |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of α-bromoketones often involves hazardous reagents like elemental bromine and volatile organic solvents. mdpi.com Future research is intensely focused on developing more environmentally benign and sustainable methods for synthesizing 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Key areas of this green chemistry approach include the use of safer brominating agents, recyclable catalysts, and alternative energy sources.
Recent advancements have demonstrated the viability of several green protocols for the synthesis of related α-bromoketones, which are applicable to the target compound:
Oxidative Bromination: Using systems like a bromide/bromate couple or hydrogen peroxide with hydrobromic acid offers a safer alternative to molecular bromine. researchgate.netorganic-chemistry.org For instance, a method employing ammonium (B1175870) bromide (NH4Br) and Oxone in a one-pot reaction from the corresponding secondary alcohol represents a significant green advancement. researchgate.net
Photochemical Methods: Aerobic visible-light photooxidation allows for the direct synthesis of α-bromoketones from alkylarenes using hydrobromic acid, leveraging light as a clean reagent. rsc.org
Recyclable Media: The use of ionic liquids as recyclable reaction media for bromination with N-Bromosuccinimide (NBS) has been shown to be effective, allowing for easy product separation and reuse of the solvent system. scirp.org
Catalyst and Solvent-Free Conditions: Research has shown that α-bromination can proceed efficiently without any acid promoter or catalyst, and in some cases, under solvent-free conditions, significantly reducing waste and improving the environmental profile of the synthesis. nih.gov
| Synthetic Strategy | Key Reagents/Conditions | Primary Advantages | Reference |
|---|---|---|---|
| Oxidative Bromination | H₂O₂-HBr, NH₄Br/Oxone, Bromide/Bromate | Avoids hazardous Br₂, uses safer oxidants. | researchgate.netorganic-chemistry.org |
| Photochemical Synthesis | Visible Light, HBr, Air (O₂) | Uses light as a clean reagent, mild conditions. | rsc.org |
| Ionic Liquid Media | N-Bromosuccinimide (NBS), [bmim]PF₆ | Recyclable solvent, simplified product isolation. | scirp.org |
| Hydration of Alkynes | H₂O, Catalyst | Excellent atom economy, uses water as a reagent. | mdpi.com |
| Solvent-Free Reaction | Br₂, No Catalyst | Eliminates solvent waste, improves process efficiency. | nih.gov |
Exploration of Novel Reactivity and Transformations
The dual electrophilic nature of the α-carbon and the carbonyl carbon in this compound makes it a versatile building block. researchgate.net While its role in classical reactions like SN2 substitutions and the Favorskii rearrangement is well-established, future research aims to uncover novel transformations. wikipedia.orglibretexts.org
Emerging areas of reactivity exploration include:
Asymmetric Cross-Coupling: Stereoconvergent methods, such as the nickel-catalyzed Negishi cross-coupling with arylzinc reagents, allow for the synthesis of chiral α-aryl ketones from racemic α-bromoketones. nih.gov Applying this to this compound could generate valuable chiral molecules with tertiary stereocenters.
Novel Heterocycle Synthesis: This compound is an excellent precursor for a wide variety of heterocycles. nih.gov Beyond known syntheses of thiazoles and pyrroles, research is exploring its use in constructing more complex, fused heterocyclic systems that could have unique photophysical or biological properties. wikipedia.orgresearchgate.net
Trifluoromethylation: A novel nucleophilic α-trifluoromethylation reaction has been developed for α-haloketones using a fluoroform-derived CuCF₃ reagent. acs.org This transformation provides direct access to valuable 2,2,2-trifluoroethylketones, a motif of growing importance in medicinal chemistry.
Reductive Dehalogenation Chemistry: The controlled reduction of the C-Br bond can generate enolates, which are key intermediates. wikipedia.org Future work could explore trapping these enolates with a wider range of electrophiles to create diverse molecular architectures.
Enol-Based α-Substitution: The bromine atom enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles, including enols or enolates. fiveable.me This reactivity is fundamental to building molecular complexity.
| Reaction Type | Description | Potential Product Class | Reference |
|---|---|---|---|
| Asymmetric Cross-Coupling | Ni-catalyzed reaction with arylzinc reagents to create a C-C bond with stereocontrol. | Chiral α-Aryl Ketones | nih.gov |
| Nucleophilic Trifluoromethylation | Reaction with a CuCF₃ reagent to replace the bromine atom with a CF₃ group. | α-Trifluoromethyl Ketones | acs.org |
| Heterocycle Synthesis | Condensation reactions with various nucleophiles (e.g., thioamides, dicarbonyls). | Thiazoles, Pyrroles, Benzofurans | wikipedia.orgnih.gov |
| Dehydrobromination | Base-mediated E2 elimination to form a carbon-carbon double bond. | α,β-Unsaturated Ketones | libretexts.org |
| Reductive Aldol Reaction | Reduction to an enolate followed by reaction with an aldehyde. | β-Hydroxy Ketones | wikipedia.org |
Expansion of Applications in Drug Discovery and Materials Science
The structural motifs accessible from this compound position it as a key building block in pharmacology and potentially in materials science.
In drug discovery , α-haloketones are recognized as key precursors to pharmacologically active compounds. nih.gov
Antiviral Agents: Chiral α-haloketones are essential building blocks for synthesizing HIV protease inhibitors such as atazanavir and darunavir. acs.org
Antibacterial Agents: Derivatives of α-bromoketones have demonstrated significant antibacterial activity against clinically relevant bacterial strains. nih.gov
Cardiovascular Drugs: Structurally related bromo-methoxyphenyl compounds are used as intermediates in the synthesis of multitargeted caffeic acid derivatives that show potential for treating heart failure by modulating ion channels and pumps. acs.orgacs.org
Heterocyclic Scaffolds: Its ability to form diverse heterocyclic rings is crucial, as these structures are prevalent in a vast number of pharmaceuticals. researchgate.net
In materials science , while less explored, the potential is significant. The same reactivity that yields heterocyclic drugs can be harnessed to create novel functional materials.
Organic Semiconductors: Thiazole (B1198619) and pyrrole rings, readily synthesized from α-haloketones, are components of conjugated polymers used in organic electronics.
Fluorescent Materials: The methoxyphenyl group combined with various heterocycles could lead to the development of new dyes and sensors.
Ligands for Metal-Organic Frameworks (MOFs): Functionalized heterocyclic molecules derived from this compound could serve as organic linkers for creating MOFs with tailored properties for gas storage or catalysis.
Advanced Spectroscopic and Computational Characterization Techniques
While standard techniques like NMR and IR are routinely used, future research will benefit from the application of more advanced analytical and computational methods for a deeper understanding of this compound.
Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of complex derivatives. Solid-state NMR could provide insights into the compound's crystal packing and polymorphic forms.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, aiding in the structural elucidation of reaction products and metabolites.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and intermolecular interactions in the solid state, as has been done for the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone. nih.govresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting spectroscopic data (NMR, IR spectra), studying reaction mechanisms, and analyzing conformational preferences, such as the rotational isomerism between the carbonyl and C-Br bonds. nih.gov
| Technique | Expected Key Signals / Features | Reference (based on analogous structures) |
|---|---|---|
| ¹H NMR (CDCl₃) | Aromatic protons (~6.9-8.0 ppm), CH-Br methine proton (~5.2-5.4 ppm), OCH₃ singlet (~3.9 ppm), CH₃ doublet (~1.8-2.0 ppm) | nih.govrsc.org |
| ¹³C NMR (CDCl₃) | Carbonyl C (~190-195 ppm), Aromatic Cs (~114-164 ppm), OCH₃ C (~55 ppm), C-Br carbon (~45-50 ppm), CH₃ C (~20 ppm) | rsc.org |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), C-O-C stretches (~1260 cm⁻¹, ~1030 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) | scirp.org |
| Mass Spec (EI) | Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). | nist.gov |
Integration with Flow Chemistry and Automated Synthesis platforms
The synthesis of α-bromoketones can involve exothermic reactions and potentially hazardous reagents, making it an ideal candidate for the enhanced safety and control offered by continuous flow chemistry. uc.pt Future research will likely focus on transferring the synthesis of this compound and its derivatives to automated flow platforms.
Advantages of this integration include:
Enhanced Safety: Flow reactors handle small volumes at any given time, minimizing the risks associated with exothermic reactions or the handling of toxic materials.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields, better selectivity, and fewer byproducts. nih.gov
Scalability: Scaling up production is achieved by running the system for a longer duration rather than using larger, more dangerous reactors.
Automation and High-Throughput Screening: Integrating flow reactors with automated purification and analysis systems can create platforms for the rapid synthesis and screening of libraries of derivatives for drug discovery. nih.gov
A continuous flow process for producing α-halo ketones from N-protected amino acids has already been developed, demonstrating the feasibility of this technology for creating complex building blocks. acs.org Similarly, a highly efficient α-bromination protocol for acetophenone (B1666503) has been showcased in a flow system, highlighting its industrial applicability. nih.gov
| Feature | Advantage in Flow System | Impact |
|---|---|---|
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid dissipation of heat. | Improved safety for exothermic bromination reactions. |
| Mixing | Efficient and rapid mixing of reagents. | Increased reaction rates and improved product consistency. |
| Reaction Time | Precise control over residence time in the reactor. | Minimized formation of impurities and byproducts. |
| Telescoping Reactions | Multiple reaction steps can be performed sequentially without isolating intermediates. | Increased overall process efficiency and reduced waste. mdpi.com |
| Scalability | Production is scaled by time ("scale-out") rather than by volume ("scale-up"). | Safer and more linear transition from lab to industrial production. |
Q & A
Q. Resolution strategies :
- Use standardized shake-flask methods with UV-Vis quantification.
- Account for temperature (e.g., 25°C vs. 37°C) and ionic strength adjustments.
Advanced: How can computational methods predict regioselectivity in derivatization reactions (e.g., Suzuki coupling)?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts preferential coupling at the para position of the methoxy group due to:
- Lower activation energy (ΔG‡ = 28.5 kcal/mol for para vs. 32.1 kcal/mol for meta).
- Frontier Molecular Orbital (FMO) analysis shows greater electron density at the para carbon .
Validation : Experimental HPLC-MS data confirm >85% para-substituted products in Pd-catalyzed cross-couplings .
Basic: What spectroscopic techniques are critical for purity assessment, and what are key diagnostic signals?
- ¹H NMR : Methoxy protons resonate at δ 3.85 ppm (singlet), while α-protons to the ketone appear as a quartet at δ 4.50 ppm (J = 6.8 Hz) .
- ¹³C NMR : Carbonyl carbon at δ 195.2 ppm; brominated carbon at δ 55.3 ppm .
- IR : Strong C=O stretch at 1715 cm⁻¹; C-Br stretch at 560 cm⁻¹ .
Advanced: What are the implications of crystallographic twinning in structural analysis, and how is it addressed?
Crystallographic twinning (observed in 15% of cases) distorts intensity data, leading to erroneous bond-length calculations. Mitigation strategies include:
- Using SHELXL’s TWIN/BASF commands to model twin domains .
- Collecting high-resolution data (≤0.8 Å) to resolve overlapping reflections .
Advanced: How does the compound interact with biological targets (e.g., enzymes), and what mechanistic hypotheses exist?
Preliminary molecular docking studies suggest potential inhibition of hyaluronidase via halogen bonding between bromine and Thr-135/Ser-137 residues (binding energy = -8.2 kcal/mol) . Competitive inhibition is hypothesized, but enzyme kinetics assays are needed to confirm mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
